Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoicacid
Description
Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amino moiety, enabling controlled deprotection during peptide elongation .
- (2S,3R) stereochemistry: A hydroxyl group at C2 and a methyl group at C5, contributing to its unique reactivity and conformational stability .
- Molecular formula: C₂₂H₂₅NO₅ (molecular weight: 383.4 g/mol) .
This compound enhances peptide bioactivity by improving stability, solubility, and receptor-binding specificity. It is critical in therapeutic peptide design, neuroscience research, and enzyme inhibitor development .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m1/s1 |
InChI Key |
HZHTWMSZVZTEEL-WOJBJXKFSA-N |
Isomeric SMILES |
CC(C)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyl and methyl groups at the appropriate positions. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in DCM at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated compounds.
Substitution: Formation of substituted amino acids with various functional groups.
Scientific Research Applications
Chemistry
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form the desired peptide chain.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides and peptidomimetics, which are used as probes to investigate biological processes.
Medicine
In medicinal chemistry, Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is used in the development of peptide-based drugs. Peptides synthesized using this compound can be designed to target specific receptors or enzymes, offering potential therapeutic benefits for various diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides, which are essential for drug development and manufacturing.
Mechanism of Action
The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The hydroxyl and methyl groups contribute to the overall structure and stability of the synthesized peptides, influencing their biological activity and interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic Acid
- Key Differences :
- Applications : Both isomers are used in peptide synthesis, but the (2S,3R) variant is preferred for therapeutic peptides requiring precise stereochemical control .
Table 1: Stereoisomer Comparison
Protecting Group Variants: Boc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic Acid
- Key Differences :
- Protecting Group : Boc (tert-butoxycarbonyl) is acid-labile, whereas Fmoc is base-labile. This dictates their use in orthogonal SPPS strategies .
- Stability : Boc-protected derivatives are less stable in acidic environments but preferred for peptide cyclization .
- Applications : Boc derivatives are used in solution-phase synthesis, while Fmoc variants dominate SPPS due to milder deprotection conditions .
Table 2: Protecting Group Comparison
Chain-Length Variants: Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic Acid
- Key Differences: Backbone Structure: A heptanoic acid chain (7 carbons) vs. hexanoic acid (6 carbons), increasing hydrophobicity . Bioactivity: The longer chain enhances binding to hydrophobic enzyme pockets, making it suitable for protease inhibitor design .
- Applications : Used in peptide-based drug discovery targeting lipid-rich environments .
Functional Group Variants: Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic Acid
Unprotected Analog: (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic Acid
- Key Differences: Reactivity: The free amino group allows direct participation in covalent bond formation (e.g., Schiff base formation) . Biological Activity: Exhibits intrinsic inhibitory activity against bacterial trans-2,3-dihydro-3-hydroxyanthranilate isomerase .
- Applications : Used as a chiral building block in natural product synthesis and antimicrobial research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
